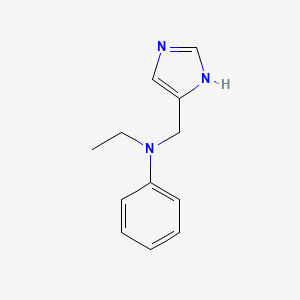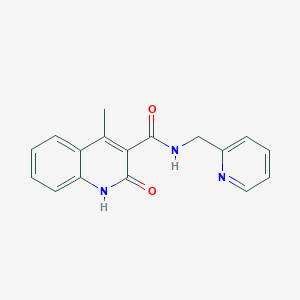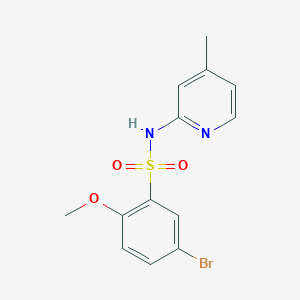
Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine
説明
Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine, also known as EIPLA, is a chemical compound that has been widely studied for its potential uses in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying certain biochemical and physiological processes. In
作用機序
The mechanism of action of Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine involves its ability to selectively inhibit the reuptake of norepinephrine. This means that it prevents norepinephrine from being taken back up into nerve cells after it has been released, leading to increased levels of the neurotransmitter in the brain. This, in turn, can lead to a variety of physiological effects, including increased heart rate, blood pressure, and alertness.
Biochemical and Physiological Effects:
Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine has been shown to have a number of biochemical and physiological effects, including increased levels of norepinephrine in the brain. This can lead to increased heart rate, blood pressure, and alertness, as well as improved cognitive function and memory. Additionally, Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine has been shown to have potential as a treatment for certain neurological disorders, including depression and anxiety.
実験室実験の利点と制限
One advantage of using Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine in lab experiments is its ability to selectively inhibit the reuptake of norepinephrine. This makes it a valuable tool for studying the effects of this neurotransmitter on various physiological processes. However, one limitation of using Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine is its potential for toxicity at high doses. Careful attention must be paid to dosage and administration to avoid any potential adverse effects.
将来の方向性
There are many potential future directions for research on Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. Additionally, researchers may continue to explore the biochemical and physiological effects of Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine, as well as its potential uses as a tool for studying the role of neurotransmitters in the brain. Finally, further research may be conducted to identify any potential limitations or adverse effects of using Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine in scientific research.
科学的研究の応用
Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine has been used in a variety of scientific research applications, including as a tool for studying the role of certain neurotransmitters in the brain. For example, Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine has been shown to selectively inhibit the reuptake of norepinephrine, a neurotransmitter that plays a key role in regulating mood and arousal. This property has made Ethyl-(3H-imidazol-4-ylmethyl)-phenyl-amine a valuable tool for studying the effects of norepinephrine on various physiological processes.
特性
IUPAC Name |
N-ethyl-N-(1H-imidazol-5-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-15(9-11-8-13-10-14-11)12-6-4-3-5-7-12/h3-8,10H,2,9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOIDGNRHJWXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=CN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-4-[(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,2-oxazole](/img/structure/B7469935.png)
![1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine](/img/structure/B7469941.png)


![N'-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B7469964.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7469976.png)
![4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469978.png)
![N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-3-(2,6-dimethylmorpholino)sulfonyl-benzamide](/img/structure/B7469985.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)

![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)

